molecular formula C12H9ClN2O B1393815 4-(Pyridin-3-yloxy)benzonitrile hydrochloride CAS No. 1221725-84-3

4-(Pyridin-3-yloxy)benzonitrile hydrochloride

Cat. No.: B1393815
CAS No.: 1221725-84-3
M. Wt: 232.66 g/mol
InChI Key: NNMPIKVRSVMYFA-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yloxy)benzonitrile hydrochloride, also known as BPNH, is a versatile compound that has garnered significant attention in the field of medicinal chemistry. It has a molecular weight of 232.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2O.ClH/c13-8-10-3-5-11 (6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Molecular Structure and Receptor Antagonism

  • 4-(Pyridin-3-yloxy)benzonitrile hydrochloride is related to a group of compounds studied for their structure-activity relationships, particularly in the context of metabotropic glutamate receptor antagonism. For instance, studies have identified derivatives as potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, with significant in vivo receptor occupancy and cross-species oral bioavailability (Huang et al., 2004).

Synthesis and Characterization

  • Novel synthetic methods and characterizations of derivatives of this compound have been explored. For example, the synthesis of novel pyridine derivatives and their partition coefficients for volatile organic compound (VOC) vapor adsorption have been studied, demonstrating the compound's utility in sensing applications (Mızrak et al., 2017).

Coordination Chemistry

  • The compound and its derivatives have been investigated in the realm of coordination chemistry. Research on cyclic π-perimeter hydrocarbon platinum group metal complexes of 3-(2-pyridyl)pyrazole derived ligands with a pendant nitrile group illustrates the compound's role in the formation of mononuclear complexes, which are of interest in various chemical applications (Sairem et al., 2012).

Material Science and Liquid Crystals

  • In material science, derivatives of this compound have been synthesized for studying their liquid crystalline behavior and photophysical properties. These studies contribute to the development of materials with specific optical and electronic properties, useful in various technological applications (Ahipa et al., 2014).

Surface Chemistry

  • The compound has also been investigated for its potential in surface chemistry, particularly in the modification of surfaces like tin dioxide. This research demonstrates the compound's utility in the development of novel materials and surface treatments (Grüniger & Calzaferri, 1979).

Inhibitor Studies

  • Derivatives of this compound have been studied as inhibitors for specific biological targets. For example, research on triazolo-pyridine-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme, which possess a novel binding mode, demonstrates the potential of these compounds in therapeutic contexts (Ahmed et al., 2017).

Green Chemistry

  • The compound is also notable in the field of green chemistry, where derivatives have been used in the synthesis of benzonitrile. This illustrates the compound's role in developing environmentally friendly chemical processes (Li et al., 2019).

Optical and Electronic Properties

  • Research into the optical and electronic properties of this compound derivatives has been conducted, demonstrating their potential in the development of materials with unique optical characteristics (Percino et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-pyridin-3-yloxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O.ClH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMPIKVRSVMYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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